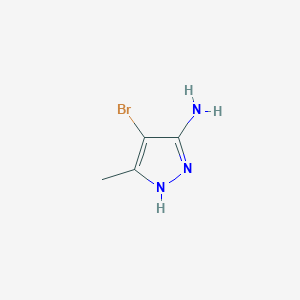

4-bromo-5-methyl-1H-pyrazol-3-amine

Descripción general

Descripción

4-bromo-5-methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound with the molecular formula C4H6BrN3 . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-bromo-4-methyl-1H-pyrazole with ammonia under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 4 participates in nucleophilic substitution reactions under controlled conditions. This reactivity is influenced by the electron-donating methyl group at position 5 and the amine group at position 3, which modulate the ring's electronic properties.

Key Reactions:

-

Amination: Reacts with primary or secondary amines (e.g., methylamine, piperidine) in the presence of a palladium catalyst to yield 4-amino derivatives .

-

Alkoxylation: Substitution with alkoxides (e.g., sodium methoxide) produces 4-alkoxy pyrazoles under basic conditions .

Example Conditions:

| Reaction Type | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| Amination | Pd(OAc)₂, Xantphos, DMF, 100°C | 72% | 4-(Methylamino)-5-methyl-1H-pyrazol-3-amine |

| Alkoxylation | NaOMe, MeOH, reflux | 65% | 4-Methoxy-5-methyl-1H-pyrazol-3-amine |

Functionalization of the Amine Group

The primary amine at position 3 undergoes typical amine reactions, enabling further derivatization:

Acylation:

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form acetamide derivatives .

Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked products .

Example:

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling bond formation with aryl or alkenyl groups:

Suzuki-Miyaura Coupling:

Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in THF/water to yield biaryl derivatives .

Conditions and Outcomes:

| Coupling Partner | Catalyst System | Temperature | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 68% |

| Vinylboronic ester | Pd(dba)₂, SPhos | 90°C | 61% |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Pyrazolo[1,5-a]pyrimidines:

Reacts with β-diketones or α,β-unsaturated ketones under acidic conditions to form tricyclic structures.

Example Pathway:

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide or mCPBA oxidizes the amine to a nitro group .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 5-methyl-1H-pyrazol-3-amine .

Stability and Environmental Factors

The compound degrades under prolonged UV exposure or extreme pH conditions. Hydrolytic stability studies show:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 2 (HCl, 25°C) | 48 hrs | 5-Methyl-1H-pyrazol-3-amine |

| pH 12 (NaOH, 25°C) | 24 hrs | Dehydrohalogenated pyrazole |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Bromo-5-methyl-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting inflammatory conditions and pain relief. Its structural properties allow for modifications that enhance biological activity.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. A study focused on modifying the pyrazole ring structure to optimize its interaction with COX enzymes, leading to improved analgesic properties in preclinical models .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals, such as pesticides and herbicides. Its effectiveness in enhancing crop yield while providing protection against pests makes it a valuable compound in this sector.

Case Study: Pesticide Formulation

A formulation study showed that incorporating this compound into pesticide formulations increased efficacy against common agricultural pests while minimizing environmental impact .

Material Science

The compound is also explored in material science for creating novel materials with enhanced thermal stability and chemical resistance. These properties are crucial for applications in coatings and polymers.

Case Study: Polymer Development

Research indicated that incorporating this compound into polymer matrices improved their mechanical properties and thermal stability, making them suitable for high-performance applications .

Biochemical Research

In biochemical research, this compound acts as a tool for studying enzyme interactions and biological pathways. It is instrumental in drug discovery processes, helping researchers identify potential therapeutic targets.

Case Study: Enzyme Inhibition Studies

A series of assays demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for developing new drugs.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Iodo-5-methyl-1H-pyrazol-3-amine | Iodine instead of bromine | Moderate antibacterial activity |

| 5-Methyl-1H-pyrazol-3-amine | Lacks halogen at the 4-position | Limited anti-inflammatory effects |

| This compound | Bromine at the 4-position | Similar antimicrobial properties |

Mecanismo De Acción

The mechanism of action of 4-bromo-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrazole derivatives are known to inhibit ATP-sensitive potassium channels in cardiac muscle, which can be beneficial in treating cardiovascular diseases .

Comparación Con Compuestos Similares

- 4-bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

- 3-amino-4-bromo-5-methylpyrazole

- 5-amino-4-bromo-3-methyl-1H-pyrazole

Uniqueness: 4-bromo-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound in research and industry .

Actividad Biológica

4-Bromo-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a bromine atom and a methyl group on the pyrazole ring significantly influences its biological activity and chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly protein tyrosine phosphatases, which are crucial for cellular regulation .

- Binding Affinity : Research indicates that it interacts with proteins associated with signal transduction pathways, potentially altering cellular responses. Techniques such as surface plasmon resonance have been employed to study these interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.9 - 125 μg/mL |

| Pseudomonas aeruginosa | 62.5 - 31.2 μg/mL |

These results indicate that the compound outperforms traditional antibiotics like levofloxacin in certain contexts .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It shows promise in inhibiting cancer cell proliferation through the modulation of key signaling pathways. For instance, studies suggest that it may induce apoptosis in various cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several case studies highlight the biological effects of this compound:

- Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.

- In Vivo Models : Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups .

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications. The incorporation of additional functional groups has been shown to enhance its solubility and bioavailability, thereby improving its therapeutic efficacy against targeted diseases .

Propiedades

IUPAC Name |

4-bromo-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMBDMWFVPKYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361300 | |

| Record name | 4-bromo-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-72-9 | |

| Record name | 4-bromo-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-bromo-5-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.